molecular formula C7H8O3 B1196574 3,4-Dihydroxybenzyl alcohol CAS No. 3897-89-0

3,4-Dihydroxybenzyl alcohol

Cat. No.: B1196574
CAS No.: 3897-89-0
M. Wt: 140.14 g/mol
InChI Key: PCYGLFXKCBFGPC-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzyl alcohol: is an organic compound with the molecular formula C7H8O3 . . This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring and a hydroxymethyl group. It appears as a white to light yellow powder or crystal and is known for its significant role in various chemical and biological processes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L. Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . This work provides an effective strategy for the sustainable production of vanillyl alcohol .

Mechanism of Action

Target of Action

3,4-Dihydroxybenzyl alcohol primarily targets the phenoloxidase enzyme, which is involved in the tanning of the ootheca (egg case) of the cockroach Periplaneta americana . This compound is a sclerotizing precursor, meaning it plays a crucial role in the hardening process of the ootheca .

Mode of Action

The interaction of this compound with its target, phenoloxidase, results in the oxidation of the alcohol to generate a corresponding quinone . This quinone is unstable and readily transforms to produce 3,4-dihydroxybenzaldehyde, likely through the intermediary formation of a quinone methide .

Biochemical Pathways

The biochemical pathway involving this compound is part of the sclerotization process in insects. The compound is oxidized by the enzyme phenoloxidase, generating a quinone that subsequently transforms into 3,4-dihydroxybenzaldehyde . This reaction is part of a larger pathway that leads to the hardening of the ootheca in cockroaches .

Result of Action

The oxidation of this compound and the subsequent reactions lead to the formation of 3,4-dihydroxybenzaldehyde . This compound contributes to the tanning and hardening of the ootheca in cockroaches . The reactive species formed during the enzymatic oxidation of this compound can cause the oligomerization of proteins .

Action Environment

The action of this compound is influenced by the presence of enzymes such as phenoloxidase . Environmental factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

3,4-Dihydroxybenzyl alcohol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p-hydroxybenzoate hydroxylase, carboxylic acid reductase, and caffeate O-methyltransferase . These interactions are crucial for its involvement in metabolic pathways and its biological activities.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the phosphorylation of ERK1/2 and JNK in MAPK signaling pathways, leading to changes in the production of nitric oxide and pro-inflammatory cytokines . These effects highlight its potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it has been shown to inhibit the activity of certain enzymes, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to air and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized through the shikimate pathway and other related pathways . Enzymes such as p-hydroxybenzoate hydroxylase and carboxylic acid reductase play key roles in its metabolism. These pathways are essential for its biological activities and effects on metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation are influenced by its interactions with these transporters and proteins.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to certain organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise mechanisms of action.

Scientific Research Applications

Chemistry: 3,4-Dihydroxybenzyl alcohol is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .

Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its role in treating conditions related to oxidative stress and inflammation .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of dyes and pigments .

Properties

IUPAC Name

4-(hydroxymethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYGLFXKCBFGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192260
Record name 3,4-Dihydroxybenzyl alcohol
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3897-89-0
Record name 3,4-Dihydroxybenzyl alcohol
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Record name 3,4-Dihydroxybenzyl alcohol
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Record name 3897-89-0
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Record name 3,4-Dihydroxybenzyl alcohol
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Record name 3,4-Dihydroxybenzyl Alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,4-Dihydroxybenzyl alcohol is a precursor in the sclerotization (hardening) of the ootheca (egg case) in the cockroach species Periplaneta americana. [] It undergoes oxidation, catalyzed by phenoloxidases, to form reactive species that contribute to the crosslinking of proteins, ultimately leading to the hardened structure of the ootheca. []

A: Yes, researchers have successfully established an artificial pathway in Escherichia coli for the de novo biosynthesis of vanillyl alcohol, which utilizes this compound as an intermediate. [] This pathway involves the enzymes p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT). []

A: this compound exhibits significant antioxidant activity. In studies comparing various bromophenols and phenolic derivatives, it emerged as one of the most potent free radical scavengers. [] This suggests its potential for applications where antioxidant properties are desired.

A: Yes, this compound is found in various plants. It has been identified in the fruits of Hydnocarpus hainanensis Merr., a plant used in traditional medicine. [] It is also a constituent of Protea lacticolor Salisb. leaves, where it coexists with various phenolic acids. [] Additionally, it has been identified in the fern Asplenium ceterach L., a plant with a history of medicinal use. []

A: Catechol O-methyltransferase (COMT) exhibits regioselectivity in methylating this compound. Studies using fluorinated derivatives indicate that fluorine substitution at the 5-position significantly influences COMT activity, leading to predominantly p-O-methylation. [] This suggests the importance of phenolic hydroxyl group acidity in COMT-mediated methylation. []

A: The "sweating" process is a traditional method for processing the roots of Dipsacus asper, a plant used in Chinese medicine. This process results in a noticeable color change in the roots, linked to changes in the metabolic profile. [] Metabolomic analysis revealed that the content of 4-O-glucosyl-3,4-dihydroxybenzyl alcohol significantly changes during this process. [] This suggests that the compound might play a role in the observed color transformation or be a marker for the efficacy of the "sweating" process.

A: Bitolterol mesylate (WIN 37284) is a bronchodilator drug designed as a "prodrug". [] This means it is inactive in its administered form and requires metabolic transformation in the body to exert its therapeutic effect. The active component of Bitolterol mesylate is N-t-butylarterenol, which is structurally related to this compound. [] While the provided abstract doesn't explicitly state that N-t-butylarterenol is a direct derivative of this compound, the structural similarities suggest a potential connection.

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